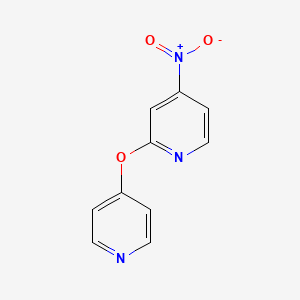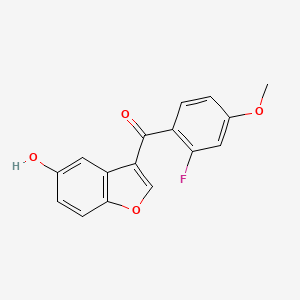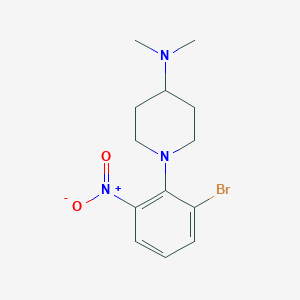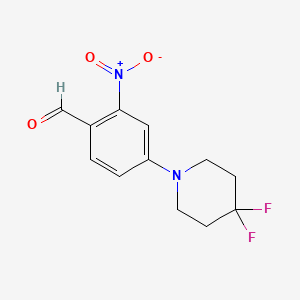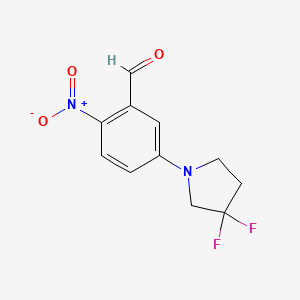![molecular formula C15H18N2O5 B1411598 3-{1-[2-(2-甲氧基苯基)乙基]-2,5-二氧代咪唑烷-4-基}丙酸 CAS No. 1955514-48-3](/img/structure/B1411598.png)
3-{1-[2-(2-甲氧基苯基)乙基]-2,5-二氧代咪唑烷-4-基}丙酸
描述
“3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid” is a chemical compound with the CAS Number: 1955514-48-3 . It has a molecular weight of 306.32 . The IUPAC name for this compound is 3-(1-(2-methoxyphenethyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18N2O5/c1-22-12-5-3-2-4-10(12)8-9-17-14(20)11(16-15(17)21)6-7-13(18)19/h2-5,11H,6-9H2,1H3,(H,16,21)(H,18,19) . This code provides a detailed representation of the molecule’s structure.科学研究应用
化学相互作用和产物形成:Vandyshev 等人(2015 年)的一项研究探讨了 1,2-二氨基咪唑与含乙氧亚甲基的衍生物的相互作用,导致形成各种化合物。该研究表明 3-{1-[2-(2-甲氧基苯基)乙基]-2,5-二氧代咪唑烷-4-基}丙酸在合成新的化学实体中具有潜力。
天然产物分离和表征:Cutillo 等人(2006 年)从白藜芦中分离并鉴定了各种酚类和木脂素,包括类似的化合物,如此处所述。这项工作突出了此类化合物在天然产物研究中的重要性。
新型化合物的合成:Khan 等人(2019 年)对 Vincetoxicum stocksii 的研究分离了新的天然产物,展示了类似化合物在新分子实体发现中的作用。
对映异构体的合成和应用:Pajouhesh 等人(2000 年)的一项研究描述了神经兴奋剂对映异构体的合成,证明了此类化合物在合成具有生物活性分子的相关性。
药理学评价:在药理学领域,Patel 等人(2013 年)对基于噻唑烷-4-酮衍生物的吡唑啉进行了研究,强调了类似化合物在药物开发中的潜在应用,如其论文中所述此处。
X 射线粉末衍射分析:Wang 等人(2017 年)提供了抗凝剂阿哌沙合成的重要中间体的 X 射线粉末衍射数据,这可能与类似化合物的结构分析有关,如其研究中所述此处。
作用机制
Target of Action
It contains an indole nucleus, which is found in many bioactive compounds and binds with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The broad-spectrum biological activities of indole derivatives suggest that they could have diverse effects at the molecular and cellular level .
生化分析
Biochemical Properties
3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain oxidoreductases, altering their catalytic efficiency. This interaction is crucial as it can modulate the redox state within cells, impacting various metabolic pathways. Additionally, the compound can form complexes with metal ions, which may further influence its biochemical behavior .
Cellular Effects
The effects of 3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid on cells are diverse. It has been shown to affect cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can influence gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to counteract oxidative damage . Moreover, it has been found to impact cellular energy metabolism by interacting with enzymes involved in the glycolytic pathway.
Molecular Mechanism
At the molecular level, 3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can lead to either inhibition or activation of the target molecules. For instance, the compound has been shown to inhibit certain proteases, thereby affecting protein degradation pathways. Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid can vary over time. The compound’s stability is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that it remains stable under physiological conditions for extended periods, but its activity can diminish over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles.
Dosage Effects in Animal Models
The effects of 3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid in animal models are dose-dependent. At low doses, the compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic efficiency. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . These adverse effects are likely due to the compound’s interaction with critical cellular components, leading to dysregulation of normal cellular processes.
Metabolic Pathways
3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within cells . For example, it has been shown to enhance the activity of enzymes involved in the tricarboxylic acid cycle, leading to increased production of ATP.
Transport and Distribution
Within cells and tissues, 3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different cellular compartments. Studies have shown that it tends to accumulate in mitochondria, where it can exert its effects on cellular metabolism.
Subcellular Localization
The subcellular localization of 3-{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid is crucial for its activity. The compound is primarily localized in the mitochondria, where it interacts with mitochondrial enzymes and influences energy production . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria. The presence of the compound in this organelle is essential for its role in modulating cellular metabolism and oxidative stress responses.
属性
IUPAC Name |
3-[1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-22-12-5-3-2-4-10(12)8-9-17-14(20)11(16-15(17)21)6-7-13(18)19/h2-5,11H,6-9H2,1H3,(H,16,21)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKFCQQQRFQOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCN2C(=O)C(NC2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



